3-Amino-1,1-diphenylpropan-2-ol
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Overview
Description
3-Amino-1,1-diphenylpropan-2-ol is a chiral compound with the molecular formula C15H17NO It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a central carbon atom flanked by two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-diphenylpropan-2-ol typically involves the reduction of corresponding ketones or oxime ethers. One common method includes the use of chirally modified borohydrides for enantio-selective reduction. For instance, the reduction of ketones and oxime ethers with borane and polymer-supported chiral amino alcohols can yield optically active alcohols and amines .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the protection of functional groups, palladium-catalyzed cross-coupling reactions, and subsequent deprotection steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include borane, polymer-supported chiral amino alcohols, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions include optically active alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
3-Amino-1,1-diphenylpropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for the serotonin 5-HT2A receptor, which is involved in regulating physiological processes such as appetite, mood, and sleep. Additionally, it can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
3-Amino-1,1-diphenylpropan-2-ol is unique due to its chiral nature and the presence of two phenyl groups, which confer distinct chemical properties and biological activities. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-amino-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C15H17NO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |
InChI Key |
MBXXNUIUYMJMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CN)O |
Origin of Product |
United States |
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